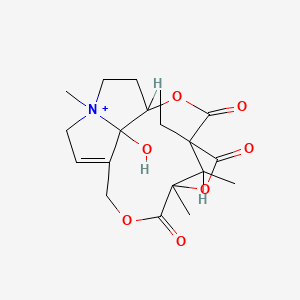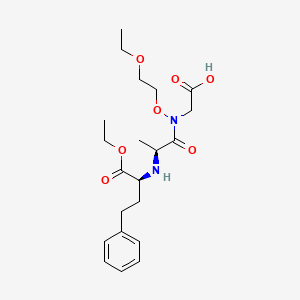
Rinderina
Descripción general
Descripción
Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid . It is primarily used for research purposes .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Rinderine, are toxins biosynthesized by plants. They are typically extracted from plant-based foods and honey using liquid chromatography and tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The molecular formula of Rinderine is C15H25NO5, and it has a molecular weight of 299.36 . The structure includes two fused five-membered rings containing a nitrogen atom .Chemical Reactions Analysis
Pyrrolizidine alkaloids, including Rinderine, are known for their toxicity. Their detection in food and nutrients is crucial for food safety . Recent advances in the extraction and analysis of these alkaloids have been summarized, with a focus on chromatographic-based analysis and determinations in food .Physical and Chemical Properties Analysis
Rinderine has a molecular weight of 299.36 and its formula is C15H25NO5 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Actividades antimicrobianas
Rinderina ha sido identificada como un compuesto con significativas propiedades antimicrobianas. Estudios han demostrado que exhibe una actividad muy fuerte contra bacterias Gram-positivas, con valores de concentración inhibitoria mínima (MIC) que van desde 0.98 × 10^−2 hasta 1.18 µg/mL . Esto sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos que podrían ser efectivos en el tratamiento de infecciones bacterianas resistentes a los antibióticos actuales.
Efectos antiproliferativos
En el ámbito de la investigación del cáncer, this compound ha demostrado prometedores efectos antiproliferativos contra ciertas líneas celulares cancerosas. Se ha probado in vitro contra la línea celular de carcinoma broncopulmonar no de células pequeñas NSCLC-N6-L16 humana y la línea celular de cáncer de pulmón epidermoide A549, lo que indica su posible papel en la terapia del cáncer .
Cultivos in vitro para la producción de metabolitos bioactivos
This compound ha sido aislada con éxito de cultivos de raíces peludas in vitro de Rindera graeca, una planta endémica rara. Este método de producción es sostenible y podría ser un enfoque valioso para producir moléculas bioactivas potenciales para futuras investigaciones científicas .
Fitoquímica e investigación de productos naturales
El compuesto es de particular interés en fitoquímica, donde el estudio de su presencia en las plantas puede conducir a una mejor comprensión de los mecanismos de defensa de las plantas y el desarrollo de aplicaciones basadas en productos naturales .
Aplicaciones biotecnológicas
Las propiedades bioactivas de this compound se están explorando para diversas aplicaciones biotecnológicas. Su capacidad para afectar la proliferación celular y el crecimiento microbiano podría aprovecharse en bioprocesamiento, bioingeniería y el desarrollo de bioproductos .
Monitoreo ambiental
Debido a su presencia en ciertas plantas, this compound puede utilizarse como marcador en estudios de monitoreo ambiental para evaluar el impacto de estas plantas en los ecosistemas y sus interacciones con polinizadores como las abejas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid
Mode of Action
Pyrrolizidine alkaloids are known to be metabolized in the liver to produce toxic metabolites that can bind to proteins and dna, leading to cellular damage . This process can result in a variety of effects, including liver damage, lung damage, and other toxic effects.
Biochemical Pathways
Pyrrolizidine alkaloids are known to be metabolized in the liver via the cytochrome p450 enzyme system . The metabolites produced can then interact with various biochemical pathways, leading to cellular damage and other toxic effects.
Pharmacokinetics
Pyrrolizidine alkaloids are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrrolizidine alkaloids are known to cause cellular damage, particularly in the liver and lungs, due to the production of toxic metabolites . These effects can lead to a variety of health problems, including liver disease and lung disease.
Action Environment
The action, efficacy, and stability of Rinderine can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the metabolism of Rinderine, potentially influencing its toxicity . Additionally, factors such as pH and temperature can affect the stability of Rinderine.
Propiedades
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-ZRQNBYAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-84-1 | |
| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rinderine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RINDERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RINDERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)






![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)

